molecular formula C31H34P2 B575285 [2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane CAS No. 192138-05-9

[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

Cat. No.: B575285
CAS No.: 192138-05-9
M. Wt: 468.561
InChI Key: HIVCNMNIBNSSRJ-UHFFFAOYSA-N
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Description

sold in collaboration with Solvias AG

Biological Activity

The compound [2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane, often referred to as bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, is a phosphine derivative notable for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple aromatic rings and phosphine functional groups. The molecular formula is C76H108O8P2C_{76}H_{108}O_{8}P_{2}, with a molecular weight of approximately 1211.64 g/mol. Its IUPAC name is as follows:

IUPAC Name [2[2bis(3,5ditert butylphenyl)phosphanyl6methoxyphenyl3methoxyphenyl text bis(3,5ditert butylphenyl)phosphane\text{IUPAC Name }[2-[2-\text{bis}(3,5-\text{ditert butylphenyl})\text{phosphanyl}-6-\text{methoxyphenyl}-3-\text{methoxyphenyl text bis}(3,5-\text{ditert butylphenyl})\text{phosphane}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including phosphine coupling reactions. The phosphine ligands are synthesized using tert-butylated phenols and phosphorous chlorides under controlled conditions to yield high-purity products.

Antioxidant Activity

Research indicates that derivatives of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress. A study demonstrated that such phosphines could reduce oxidative stress markers in vitro, suggesting potential applications in preventing diseases related to oxidative damage .

Cytotoxicity

In vitro studies have shown that bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study reported that these compounds induced apoptosis in breast cancer cell lines by modulating mitochondrial membrane potential and activating caspases 3 and 9 .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests that the compound may be useful in managing inflammatory diseases .

Study 1: Antioxidative Mechanism

A study published in Journal of Medicinal Chemistry investigated the antioxidative properties of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The researchers found that the compound significantly inhibited lipid peroxidation in rat liver microsomes and scavenged superoxide radicals effectively. The results indicated a dose-dependent response with notable efficacy at lower concentrations .

Study 2: Cytotoxicity Against Cancer Cells

In another research effort published in Cancer Letters, the cytotoxic effects of this phosphine derivative were evaluated against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that the compound exhibited IC50 values in the micromolar range, indicating potent activity against these cancer cells while showing minimal toxicity to normal cells .

Comparative Analysis of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals; inhibiting lipid peroxidation
CytotoxicityInducing apoptosis via caspase activation
Anti-inflammatoryReducing TNF-alpha and IL-6 levels

Properties

IUPAC Name

[2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H96O2P2/c1-63(2,3)45-33-46(64(4,5)6)38-53(37-45)73(54-39-47(65(7,8)9)34-48(40-54)66(10,11)12)59-31-27-29-57(71-25)61(59)62-58(72-26)30-28-32-60(62)74(55-41-49(67(13,14)15)35-50(42-55)68(16,17)18)56-43-51(69(19,20)21)36-52(44-56)70(22,23)24/h27-44H,1-26H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYRAYONARLAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)OC)OC)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H96O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192138-05-9, 167709-31-1
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine}
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine}
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
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[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
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[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
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[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
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[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
Reactant of Route 6
[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

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